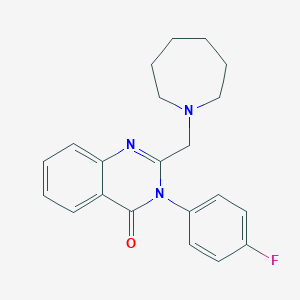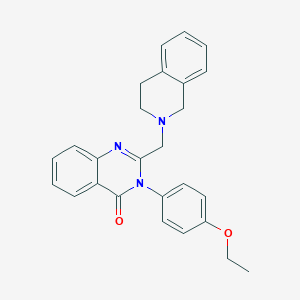![molecular formula C16H15ClN2O3 B289299 N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B289299.png)
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
Wirkmechanismus
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the immune system. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has been shown to have a high affinity for both receptors, which results in the activation of various signaling pathways. This activation leads to the modulation of various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce pain and inflammation, modulate immune response, and improve cognitive function. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it easier to study and understand its pharmacological properties. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is also a highly potent compound, which allows for the use of lower doses in experiments. However, N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has several limitations, including its high lipophilicity, which makes it difficult to dissolve in aqueous solutions. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is also a Schedule I controlled substance, which requires special permits and licenses for its use in research.
Zukünftige Richtungen
There are several future directions for the study of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide. One area of research is the development of more selective agonists for CB1 and CB2 receptors. Another area of research is the investigation of the potential use of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide in the treatment of various medical conditions, including chronic pain, inflammation, and neurodegenerative disorders. Additionally, the use of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide in combination with other compounds may have synergistic effects and may lead to the development of more effective therapies.
Synthesemethoden
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is synthesized by the reaction of 4-chloro-2-nitrobenzoyl chloride with pyrrolidine followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with furfurylamine to yield N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide. The synthesis of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various preclinical models. Its pharmacological properties make it a promising candidate for the treatment of various medical conditions, including chronic pain, inflammation, anxiety, and neurodegenerative disorders. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has also been studied for its potential use in cancer therapy.
Eigenschaften
Molekularformel |
C16H15ClN2O3 |
|---|---|
Molekulargewicht |
318.75 g/mol |
IUPAC-Name |
N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15ClN2O3/c17-11-5-6-13(18-15(20)14-4-3-9-22-14)12(10-11)16(21)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,18,20) |
InChI-Schlüssel |
PFTFTVJWPWQYIN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)

![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)